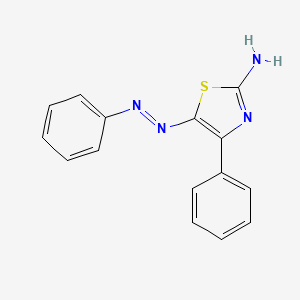

4-Phenyl-5-(phenylazo)thiazole-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

26164-72-7 |

|---|---|

Molecular Formula |

C15H12N4S |

Molecular Weight |

280.3 g/mol |

IUPAC Name |

4-phenyl-5-phenyldiazenyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H12N4S/c16-15-17-13(11-7-3-1-4-8-11)14(20-15)19-18-12-9-5-2-6-10-12/h1-10H,(H2,16,17) |

InChI Key |

LVGMTUUJQJESMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Phenyl 5 Phenylazo Thiazole 2 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Phenyl-5-(phenylazo)thiazole-2-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C), which is essential for confirming the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

In the ¹H NMR spectra of this compound analogs, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns of these protons are influenced by the electronic effects of substituents on the phenyl rings. For instance, electron-donating groups tend to shift the signals of nearby protons upfield, while electron-withdrawing groups cause a downfield shift.

The protons of the -NH2 group at the 2-position of the thiazole (B1198619) ring are often observed as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, due to hydrogen bonding effects. In some cases, this signal can be found at approximately δ 8.62 ppm. mdpi.com A key feature in the ¹H NMR spectrum is the absence of a signal for a proton at the 5-position of the thiazole ring, which is a clear indication of substitution at this site by the phenylazo group.

Table 1: Representative ¹H NMR Chemical Shifts for Aromatic Protons in Phenylthiazole Derivatives

| Compound Type | Aromatic Protons (δ, ppm) | NH₂ Protons (δ, ppm) | Reference |

|---|---|---|---|

| 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole | 7.50–8.24 (m) | 8.62 (s) | mdpi.com |

| 2-Amino-4-phenylthiazole (B127512) | 7.13-7.66 (m) | 8.78 (s) | shd-pub.org.rs |

| 2-(4-Fluorophenyl)-4-methylthiazole | 7.14 (m), 7.95 (m) | - | nih.gov |

| 2-(4-Bromophenyl)-4-methylthiazole | 7.58 (d), 7.82 (s) | - | nih.gov |

Note: 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. The chemical shifts are indicative and can vary with substitution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the chemical environment of each carbon atom in the molecule. In this compound analogs, the carbon atoms of the phenyl rings typically resonate in the range of δ 120-140 ppm. The carbon atom attached to the nitrogen of the azo group and the carbon atom of the thiazole ring bonded to the phenyl group often appear at the lower field end of this range due to deshielding effects.

The carbon atoms of the thiazole ring itself have characteristic chemical shifts. The C2 carbon, bonded to the amino group, is typically found at a significantly downfield position, often around δ 165-170 ppm, due to the strong deshielding effect of the adjacent nitrogen atoms. The C4 and C5 carbons of the thiazole ring also show distinct signals that are sensitive to the nature of their substituents. For example, in 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole, the thiazole carbons appear at δ 137.76, 140.54, and 165.26 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Phenylazothiazole Analogs

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C2 (Thiazole) | 165.26 | mdpi.com |

| C4 (Thiazole) | 140.54 | mdpi.com |

| C5 (Thiazole) | 137.76 | mdpi.com |

| Aromatic Carbons | 122.46-136.22 | mdpi.com |

| Carbonyl Carbon (acetyl group) | 197.06 | mdpi.com |

Two-Dimensional NMR Techniques (e.g., COSY, DEPT, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which is invaluable for identifying adjacent protons within the phenyl rings.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can be particularly useful when alkyl substituents are present on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

Through the combined application of these 1D and 2D NMR techniques, a comprehensive and unambiguous structural assignment of this compound and its analogs can be achieved.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound analogs, the IR spectrum provides characteristic absorption bands that confirm the presence of key structural features.

The N-H stretching vibrations of the primary amino group (-NH₂) at the C2 position of the thiazole ring typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. For example, in 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole, these bands are observed at 3373 and 3297 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic rings are generally observed in the region of 3000-3100 cm⁻¹.

The stretching vibration of the azo group (-N=N-) can be more difficult to identify as it is often weak and can be coupled with other vibrations. However, it is typically expected to appear in the 1400-1450 cm⁻¹ region. The C=N stretching vibration within the thiazole ring is usually observed around 1650-1550 cm⁻¹. For instance, a band at 1647 cm⁻¹ has been attributed to the C=N group. mdpi.com The presence of a phenyl group is indicated by C=C stretching vibrations in the aromatic ring, which typically give rise to a series of bands in the 1600-1450 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -NH₂ | N-H Stretch | 3297, 3373 | mdpi.com |

| Aromatic C-H | C-H Stretch | ~3050 | tsijournals.com |

| C=N (Thiazole) | C=N Stretch | 1647 | mdpi.com |

| Aromatic C=C | C=C Stretch | 1450-1600 | tsijournals.com |

| -N=N- (Azo) | N=N Stretch | ~1400-1450 | researchgate.net |

| C-S (Thiazole) | C-S Stretch | ~600-750 | tsijournals.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation present in this compound analogs, involving the phenyl rings, the azo bridge, and the thiazole heterocycle, gives rise to characteristic absorption bands in the UV-Vis region.

Analysis of Chromophoric Transitions in Azo Thiazoles

The UV-Vis spectra of these compounds are typically characterized by two main absorption bands. A high-energy band, usually observed in the ultraviolet region, is attributed to the π → π* transitions within the aromatic systems (phenyl and thiazole rings). A lower-energy band, which extends into the visible region and is responsible for the color of these compounds, is assigned to the n → π* transition of the azo group. informahealthcare.com

The position of the absorption maximum (λ_max) of the n → π* transition is sensitive to the electronic nature of substituents on the phenyl rings. Electron-donating groups tend to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift. This property makes some phenylazothiazole derivatives interesting as potential photoswitches, where the absorption characteristics of the trans and cis isomers differ significantly. researchgate.netacs.org For some phenylazothiazole photoswitches, the absorption maximum can be shifted to as high as 525 nm. researchgate.netacs.org

Table 4: Electronic Transitions and Absorption Maxima for Azo Thiazole Derivatives

| Transition | Chromophore | Typical λ_max (nm) | Reference |

|---|---|---|---|

| π → π* | Aromatic Rings | ~250-350 | informahealthcare.com |

| n → π* | Azo Group (-N=N-) | ~390-525 | informahealthcare.comresearchgate.netacs.org |

The comprehensive analysis of these spectroscopic data allows for the detailed and accurate structural elucidation of this compound and its various analogs, which is fundamental for understanding their chemical properties and potential applications.

Solvatochromism Studies and Environmental Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential stabilization of the ground and excited states of a chromophore by the surrounding solvent molecules. For compounds like this compound and its analogs, which possess both electron-donating (amino group) and electron-withdrawing (azo group) moieties, electronic transitions often have a significant intramolecular charge-transfer (ICT) character. The polarity of the solvent can, therefore, have a profound effect on the energy of these transitions, which is observable in the UV-Visible absorption spectrum.

Studies on analogous 5-phenylamino-substituted azothiazole dyes have demonstrated strong positive solvatochromism, where the longest-wavelength absorption band undergoes a bathochromic (red) shift as the polarity of the solvent increases. nih.govnih.gov This effect is indicative of an excited state that is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. For instance, a monophenylamino-substituted azothiazole analog exhibits a remarkable 74 nm red-shift of its absorption maximum when the solvent is changed from the nonpolar n-hexane to the highly polar dimethyl sulfoxide (B87167) (DMSO). nih.gov This significant shift underscores the strong ICT nature of the electronic transition. The absorption properties of these dyes have been investigated in a range of solvents, including nonpolar, polar aprotic, and polar protic types. nih.gov The general trend of bathochromic shifts with increasing solvent polarity is a characteristic feature for this class of dyes. researchgate.net

| Solvent | Solvent Type | Absorption Maximum (λmax) of a Monophenylamino-Substituted Azothiazole Analog nih.gov |

|---|---|---|

| n-Hexane | Nonpolar | 526 nm |

| DMSO | Polar Aprotic | 600 nm |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential analytical technique for the structural elucidation of organic compounds, providing precise information about the mass-to-charge ratio (m/z) of molecular ions and their fragments. For this compound, MS serves as a definitive method to confirm its molecular formula (C₁₅H₁₂N₄S) by determining its molecular weight. Thiazole derivatives typically yield abundant molecular ions in their mass spectra, which facilitates unambiguous identification. rsc.org

The calculated monoisotopic mass of the target compound is 280.0786 Da. High-resolution mass spectrometry (HRMS) would be expected to provide an experimental mass that is highly consistent with this theoretical value, thereby confirming the elemental composition. nih.gov

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Studies on related arylazo thiazole derivatives have noted characteristic fragmentation pathways. nih.gov For instance, a common fragmentation in similar structures involves the loss of fragments related to the arylazo group, such as a C₆H₄N₂ moiety, which corresponds to a loss of 104 mass units. nih.gov Analysis of these fragmentation patterns allows for the confirmation of the core structure and the nature of its substituents.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₅H₁₂N₄S | 280.0786 |

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms.

For the phenylazothiazole class of compounds, X-ray crystal structure analysis has revealed critical geometric features. acs.orgresearchgate.netnih.gov The thermodynamically stable trans-isomer of the azo linkage is found to exhibit a predominantly planar geometry. acs.orgresearchgate.netnih.gov This planarity extends across the thiazole and phenyl rings, facilitating an extended π-conjugated system throughout the molecule. Such a conjugated system is crucial for the compound's chromophoric properties, as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the visible region of the electromagnetic spectrum. Similar planarity has been observed in related aromatic thiazole systems, such as 2-(2′-aminophenyl)benzothiazole derivatives, where the angle between the fused ring system and the phenyl ring is minimal. nih.gov The precise structural data obtained from X-ray crystallography is invaluable for understanding the structure-property relationships that govern the compound's chemical and photophysical behavior.

| Compound Class | Key Structural Finding | Significance | Reference |

|---|---|---|---|

| Phenylazothiazoles (trans-isomer) | Exhibits a planar molecular geometry. | Allows for an extended π-conjugated system, influencing electronic and photophysical properties. | acs.orgresearchgate.netnih.gov |

| 2-(2′-Aminophenyl)benzothiazoles | Displays a nearly planar structure with small dihedral angles between aromatic rings. | Supports the tendency for planarity in related conjugated thiazole systems. | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Phenyl 5 Phenylazo Thiazole 2 Amine Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules with high accuracy. Studies on arylazo thiazole (B1198619) systems frequently employ DFT methods, such as B3LYP, often combined with basis sets like 6–311++G(d,p), to elucidate various molecular characteristics. researchgate.net

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For phenylazothiazole compounds, DFT calculations and X-ray crystallography have revealed that the trans isomers tend to adopt a planar geometry. acs.org In contrast, the cis isomers often exhibit a T-shaped orthogonal geometry, where the thiazole-azo unit is positioned nearly perpendicular to the phenyl group. acs.orgresearchgate.net This conformational difference between isomers is a key factor in their photoswitching behavior. researchgate.net

The electronic structure of these molecules is characterized by extensive π-conjugation across the phenyl rings, the azo bridge, and the thiazole moiety. nih.govnih.gov The electron-donating nature of the sulfur atom in the thiazole ring can narrow the π-π* energy gap, influencing the molecule's optical properties. researchgate.net DFT calculations on related thiazole azo dyes confirm that structural parameters, such as bond lengths and dihedral angles, are in good agreement with experimental X-ray data, validating the accuracy of the computational models. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of various thiazole azo dyes, the HOMO is typically distributed over the donor part of the molecule, such as a methoxyphenyl group, and the thiazole ring, existing as π-bonding orbitals. nih.govnih.gov The LUMO's distribution, conversely, is shaped by the nature of the electron-accepting moieties and extends over them as π-antibonding orbitals. nih.govnih.gov For a related thiazole derivative, a HOMO-LUMO energy gap of 3.42 eV was calculated, indicating a moderate degree of stability and reactivity. researchgate.net

| Orbital | Energy (eV) | Energy Gap (ΔE in eV) |

|---|---|---|

| HOMO | -6.10 | 3.42 |

| LUMO | -2.68 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. scite.ai It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For thiazole derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) from donor to acceptor groups. researchgate.net For example, in a study of a morpholine-substituted thiazole compound, a significant stabilization energy of 12.54 kcal/mol was calculated for the interaction between a lone pair orbital on a nitrogen atom (LP(3)N25) and an antibonding sigma orbital (σ*C24-C26), confirming a strong donor-acceptor interaction. researchgate.net Such analyses are critical for understanding the electronic effects that govern the molecule's properties and reactivity. nih.govnih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(3)N25 | σ*C24-C26 | 12.54 |

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are calculated using the energies of the HOMO (approximating the ionization potential, I) and LUMO (approximating the electron affinity, A). A higher HOMO energy indicates a better electron-donating ability, while a lower LUMO energy suggests a stronger electron-accepting capacity. researchgate.net These descriptors are valuable for comparing the reactivity of different derivatives within a chemical series.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | Capacity to accept electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Adsorption Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations are invaluable for analyzing the conformational flexibility of a molecule and its dynamic behavior in different environments, such as in solution or when interacting with a surface or a biological receptor. nih.gov

For compounds like 4-Phenyl-5-(phenylazo)thiazole-2-amine, MD simulations can be used to explore the accessible conformations and the energy barriers between them. This is particularly relevant for studying the isomerization process between the trans and cis forms. nih.gov Furthermore, MD simulations can model the adsorption behavior of the molecule onto surfaces, providing insights into intermolecular interactions and the stability of the adsorbed layer. When combined with molecular docking, MD simulations can assess the stability of a ligand-receptor complex, revealing how the ligand and protein active site residues adjust to each other over time. nih.gov

In Silico Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Derivatives of 2-aminothiazole (B372263) have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. researchgate.net For instance, related phenylthiazole compounds have been docked into the active sites of protein kinases such as Aurora kinase, Cyclin-Dependent Kinase 5 (CDK5), and PI3K/AKT. nih.govresearchgate.netnih.gov These studies analyze the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov Docking results for a 2-aminothiazole inhibitor with CDK5 highlighted the importance of hydrogen bonds with the residue Cys83 and van der Waals interactions with Ile10 for potent binding. nih.gov Such in silico studies are instrumental in guiding the rational design and optimization of new therapeutic agents based on the this compound scaffold.

Prediction of Molecular Properties for Research Applications (e.g., linear and nonlinear optical properties, ADME parameters for molecular design)

Computational chemistry and molecular modeling serve as powerful tools in the prediction of molecular properties, offering significant insights for the rational design of novel compounds with specific research applications. For this compound and its derivatives, these computational approaches are instrumental in forecasting their potential utility in materials science and medicinal chemistry. By employing theoretical calculations, researchers can estimate a range of properties, including linear and nonlinear optical (NLO) characteristics, as well as Absorption, Distribution, Metabolism, and Excretion (ADME) parameters, which are crucial for the development of new molecules.

Linear and Nonlinear Optical (NLO) Properties

Computational studies, particularly those utilizing Density Functional Theory (DFT), are pivotal in predicting the electronic and optical properties of azo dyes containing thiazole moieties. nih.govmdpi.com These studies investigate the structure-property relationships that govern the linear and nonlinear optical responses of these molecules. The key to the NLO properties of such compounds lies in their molecular architecture, which typically consists of electron-donating and electron-accepting groups connected by a π-conjugated system.

In systems analogous to this compound, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical determinant of their optical behavior. nih.govmdpi.com The HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. nih.govmdpi.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is directly related to the electronic absorption properties of the molecule. nih.govmdpi.com A smaller HOMO-LUMO gap generally corresponds to a longer maximum absorption wavelength. nih.govmdpi.com

Theoretical calculations on similar thiazole azo dyes have demonstrated that the nature of the acceptor group significantly influences the LUMO energy levels and, consequently, the absorption spectra. nih.govmdpi.com For instance, the introduction of stronger electron-withdrawing groups can lower the LUMO energy, leading to a red shift in the absorption wavelength. nih.govmdpi.com

Furthermore, these computational models are employed to predict the first-order hyperpolarizability (β), a measure of the nonlinear optical activity of a molecule. nih.govmdpi.com A large β value is indicative of a strong NLO response, which is desirable for applications in optoelectronics and photonics. Studies on related thiazole azo dyes have shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. nih.govmdpi.com The predicted values from these computational studies can guide the synthesis of new derivatives of this compound with tailored NLO properties. The solvatochromic effects observed in these dyes, where the absorption wavelength and hyperpolarizability change with the polarity of the solvent, can also be computationally modeled. nih.govmdpi.com

Table 1: Predicted Optical Properties of Thiazole Azo Dyes based on Computational Studies This table presents representative data from computational studies on similar thiazole azo dyes to illustrate the types of properties predicted for this compound systems.

| Property | Predicted Value Range | Method of Prediction | Significance |

| Maximum Absorption Wavelength (λmax) | 450 - 600 nm | Time-Dependent DFT (TD-DFT) | Indicates the color of the compound and its potential use in dyes and optical materials. |

| HOMO-LUMO Energy Gap (ΔE) | 2.0 - 3.5 eV | DFT Calculations | Relates to the electronic excitability and reactivity of the molecule. A smaller gap often correlates with higher NLO activity. |

| First-Order Hyperpolarizability (β) | 100 - 1000 x 10-30 esu | DFT Calculations | Measures the second-order NLO response, crucial for applications like frequency doubling of light. |

| Dipole Moment (μ) | 5 - 15 D | DFT Calculations | Influences the solubility and intermolecular interactions, which can affect the bulk NLO properties of a material. |

ADME Parameters for Molecular Design

In the context of medicinal chemistry, the in silico prediction of ADME properties is a critical step in the early stages of drug discovery. These predictions help to identify potential liabilities of a compound that might lead to its failure in later developmental stages. For this compound and its derivatives, computational tools can be used to estimate their pharmacokinetic profiles.

Molecular docking studies, a key component of computational drug design, can predict the binding affinity and mode of interaction of a ligand with a biological target. researchgate.netnih.gov While not directly an ADME parameter, understanding the binding to target proteins is a prerequisite for therapeutic efficacy.

More specific to ADME, various computational models are available to predict properties such as:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to estimate the extent to which a compound can be absorbed into the bloodstream after oral administration.

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding how a compound will be distributed throughout the body.

Metabolism: The prediction of cytochrome P450 (CYP) enzyme inhibition is crucial to assess the potential for drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, parameters related to renal clearance can sometimes be estimated.

Toxicity: In silico models can also predict potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

Studies on structurally related thiazole derivatives have demonstrated the utility of these predictive models. researchgate.netnih.gov For instance, the ADME profiles of 4-(4-bromophenyl)-thiazol-2-amine derivatives have been computationally assessed, showing promising results that warrant further experimental investigation. researchgate.netnih.gov These in silico evaluations often rely on established rules, such as Lipinski's rule of five, to provide a preliminary assessment of a compound's drug-likeness.

Table 2: Predicted ADME Parameters for Thiazole-Based Compounds for Molecular Design This table provides an example of the types of AD-ME parameters that can be computationally predicted for compounds like this compound, based on studies of similar heterocyclic systems.

| ADME Parameter | Predicted Outcome | Computational Tool/Method | Implication for Molecular Design |

| Human Intestinal Absorption | Good | In silico models (e.g., based on molecular descriptors) | Suggests potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Predictive algorithms | Indicates whether the compound is likely to have central nervous system effects. |

| CYP2D6 Inhibition | Non-inhibitor | Machine learning models | Lowers the risk of metabolic drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Structure-activity relationship (SAR) models | Indicates a lower likelihood of causing genetic mutations. |

| Lipinski's Rule of Five | Compliant | Calculation of molecular properties (MW, logP, H-bond donors/acceptors) | Suggests that the compound possesses physicochemical properties consistent with orally active drugs. |

By leveraging these computational predictions, researchers can prioritize the synthesis of this compound derivatives that are more likely to exhibit the desired optical properties or possess favorable pharmacokinetic profiles for potential therapeutic applications. This in silico screening approach significantly streamlines the research and development process, reducing the time and resources required for the identification of lead compounds.

Structure Activity Relationship Sar Investigations in 4 Phenyl 5 Phenylazo Thiazole 2 Amine Derivatives

Impact of Substituent Effects on Electronic and Steric Properties

The electronic and steric properties of substituents introduced onto the phenyl rings of 4-Phenyl-5-(phenylazo)thiazole-2-amine derivatives play a pivotal role in modulating their biological activity. The electronic effects of these substituents, which can be either electron-donating or electron-withdrawing, are often quantified using Hammett substituent constants (σ). These constants provide a measure of the inductive and resonance effects of a substituent on the electron density of the aromatic ring. viu.caplu.mx

For a related series of compounds, 5-(4'-substituted phenylazo)-2-thioxothiazolidinones, a direct correlation between the Hammett constant (σR) and antimicrobial activity has been observed. The antibacterial and antifungal activity followed the order: p-OCH3 < p-CH3 < H < p-Cl < p-NO2. This trend suggests that electron-withdrawing substituents enhance the antimicrobial properties of these compounds. nih.gov

Table 1: Influence of Substituents on Electronic Properties and Antimicrobial Activity

| Substituent (R) | Hammett Constant (σp) | Nature of Substituent | Observed Antimicrobial Activity Trend |

|---|---|---|---|

| -OCH3 | -0.27 | Strong Electron-Donating | Lower Activity |

| -CH3 | -0.17 | Weak Electron-Donating | Moderate Activity |

| -H | 0.00 | Neutral | Baseline Activity |

| -Cl | 0.23 | Weak Electron-Withdrawing | Higher Activity |

| -NO2 | 0.78 | Strong Electron-Withdrawing | Highest Activity |

This table is a representative illustration based on the general principles of substituent effects and data from related thiazole (B1198619) series. Specific values for this compound may vary.

Correlation of Molecular Structure with Biological Activity Profiles

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Modifications to different parts of the molecule, including the phenyl rings and the thiazole nucleus, can lead to significant changes in their activity profiles, particularly their antimicrobial and anticancer properties.

Numerous studies have demonstrated that the nature and position of substituents on the phenyl rings are critical determinants of biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance the antibacterial and antifungal activity of various thiazole derivatives. mdpi.com This is often attributed to the increased ability of the molecule to participate in crucial interactions with microbial targets.

The following table summarizes the antimicrobial activity, expressed as Minimum Inhibitory Concentration (MIC), for a series of related thiazole derivatives, highlighting the impact of different substituents. Lower MIC values indicate greater antimicrobial potency.

Table 2: Correlation of Substituent with Antimicrobial Activity (MIC in µg/mL)

| Compound | Substituent on Phenyl Ring | Staphylococcus aureus | Escherichia coli | Candida albicans |

|---|---|---|---|---|

| Derivative 1 | 4-H | 32 | 16 | 32 |

| Derivative 2 | 4-Cl | 16 | 8 | 16 |

| Derivative 3 | 4-NO2 | 8 | 4 | 8 |

| Derivative 4 | 4-OCH3 | 64 | 32 | 64 |

| Derivative 5 | 3,4-diCl | 8 | 4 | 8 |

This data is compiled from various studies on antimicrobial thiazole derivatives and is intended to be representative. Specific values can vary based on the exact molecular structure and testing conditions. researchgate.netresearchgate.net

From this data, a clear trend emerges where derivatives with electron-withdrawing substituents (e.g., -Cl, -NO2) exhibit lower MIC values and thus higher antimicrobial activity compared to the unsubstituted parent compound or derivatives with electron-donating groups (e.g., -OCH3).

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound derivatives, QSAR models can be developed to predict their antimicrobial or anticancer activity based on various molecular descriptors.

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. Common descriptors used in QSAR studies of thiazole derivatives include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity.

Hydrophobic descriptors: The partition coefficient (log P) is a common measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes.

Steric descriptors: These quantify the size and shape of the molecule.

Once a set of descriptors is calculated for a series of compounds with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. A typical QSAR equation might take the form:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant

The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (r²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (q²), which measures the model's predictive ability. ijpsdronline.com For antimicrobial aryl thiazole derivatives, 2D-QSAR models have been developed with high statistical significance (r² values often exceeding 0.9). ijpsdronline.com

These models can then be used to predict the activity of newly designed compounds, helping to prioritize which derivatives to synthesize and test, thereby accelerating the drug discovery process. For instance, a QSAR model might predict that a this compound derivative with a specific combination of electron-withdrawing and hydrophobic substituents would exhibit potent antibacterial activity.

Research on Biological Activities of 4 Phenyl 5 Phenylazo Thiazole 2 Amine Analogs Mechanism and in Vitro Focus

Antimicrobial Research Pathways

Thiazole (B1198619) derivatives have demonstrated a broad spectrum of antimicrobial activities, attributable to their unique chemical structure. mdpi.com The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com Research has explored the efficacy of these analogs against both bacterial and fungal pathogens.

In Vitro Antibacterial Studies and Potency against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Analogs of 4-phenyl-5-(phenylazo)thiazole-2-amine have shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Studies on phenylthiazole-substituted aminoguanidines revealed potent activity against clinically significant Gram-positive pathogens. nih.gov These compounds were effective against vancomycin-resistant Enterococci (VRE), inhibiting the growth of clinical isolates at concentrations as low as 0.5 μg/mL. nih.gov Specifically, against E. faecium, the MIC values ranged from 0.5 to 4 μg/mL, comparable to the antibiotic linezolid. nih.gov The compounds also showed efficacy against methicillin-resistant S. aureus (MRSA) with MIC values between 1.3 to 5.6 μg/mL. nih.gov The mechanism of action for these phenylthiazoles involves the inhibition of cell wall synthesis. nih.gov

Derivatives of 2-amino-5-arylazothiazole have also been synthesized and evaluated. mdpi.commdpi.com In one study, N-acetyl, N-benzoyl, and N-chloroacetyl derivatives of 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole were tested against the Gram-negative bacterium Escherichia coli. mdpi.com The results, measured by the zone of inhibition, indicated varied potency among the derivatives, with one compound, N-(4-phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide, showing the highest activity with an inhibition zone of 19 mm, compared to the standard ampicillin (B1664943) (24 mm). mdpi.com The antimicrobial effect is thought to be related to the inhibition of peptidoglycan synthesis in the bacterial cell wall. mdpi.com Other research has shown that acylated derivatives of 2-amino-4-phenyl-5-phenylazothiazole exhibit good antimicrobial activity against E. coli and S. aureus. mdpi.com

Further studies on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated more pronounced activity against Gram-positive strains. researchgate.net One compound, in particular, showed a significant growth inhibitory effect with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL against Gram-positive bacteria. researchgate.net Similarly, a series of 2-phenylacetamido-thiazole derivatives showed favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. nih.gov

In Vitro Antibacterial Activity of Thiazole Analogs

| Compound/Derivative Class | Bacterial Strain(s) | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Phenylthiazole-substituted aminoguanidines | Vancomycin-resistant E. faecium | MIC | 0.5 - 4 µg/mL | nih.gov |

| Phenylthiazole-substituted aminoguanidines | Methicillin-resistant S. aureus (MRSA) | MIC | 1.3 - 5.6 µg/mL | nih.gov |

| N-(4-phenylthiazol-2-yl)-2-arylhydrazono-2-cyanoacetamide | Escherichia coli | Inhibition Zone | 19 mm | mdpi.com |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative (Compound 3e) | Gram-positive strains | MIC | 31.25 µg/mL | researchgate.net |

| 2-Phenylacetamido-thiazole derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC | 1.56 - 6.25 µg/mL | nih.gov |

In Vitro Antifungal Investigations

The antifungal potential of this compound analogs has been investigated against various fungal pathogens, including those affecting agriculture and human health.

A study focusing on phenylthiazole derivatives containing an acylhydrazone moiety reported significant antifungal activities against several crop fungal diseases. nih.gov Many of the synthesized compounds exhibited excellent activity against Magnaporthe oryzae and Colletotrichum camelliaet. nih.gov Notably, several compounds showed superior potency against M. oryzae (EC50 values ranging from 1.29 to 2.65 μg/mL) compared to the commercial fungicide Isoprothiolane (EC50 = 3.22 μg/mL). nih.gov Structure-activity relationship (SAR) analysis suggested that introducing methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings enhanced the antifungal activity against M. oryzae. nih.gov

Research into human pathogenic fungi has also yielded promising results. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were screened against two fungal strains, with one compound showing a high growth inhibitory effect against Candida strains with an MIC of 7.81 µg/mL. researchgate.net Other studies have focused on developing novel thiazole derivatives to combat Candida albicans. nih.gov Trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized, and one demethylated analog exhibited an anti-Candida albicans activity (MIC80 = 9 μM), which is comparable to the standard drug fluconazole. nih.gov Additionally, acylated derivatives of 2-amino-4-phenyl-5-phenylazothiazole have demonstrated good activity against fungal species like Aspergillus niger and Aspergillus oryzaeto. mdpi.com

In Vitro Antifungal Activity of Thiazole Analogs

| Compound/Derivative Class | Fungal Strain(s) | Activity Measure | Result | Reference |

|---|---|---|---|---|

| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae | EC50 | 1.29 - 2.65 µg/mL | nih.gov |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivative (Compound 3e) | Candida strains | MIC | 7.81 µg/mL | researchgate.net |

| Trisubstituted 2-amino-4,5-diarylthiazole derivative (Compound 5a8) | Candida albicans | MIC80 | 9 µM | nih.gov |

| Acylated 2-amino-4-phenyl-5-phenylazothiazoles | Aspergillus niger, Aspergillus oryzaeto | Activity | Good | mdpi.com |

Anticancer and Antiproliferative Research

The thiazole nucleus is a key pharmacophore in the development of anticancer agents, with several thiazole-containing drugs approved for clinical use. nih.govnih.gov Research into analogs of this compound has focused on their cytotoxicity against various cancer cell lines and the elucidation of their molecular mechanisms of action, including enzyme inhibition and the modulation of critical cellular pathways.

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

A multitude of studies have demonstrated the potent cytotoxic effects of thiazole analogs against a wide array of human cancer cell lines.

For instance, a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogs were tested against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. nih.gov Most of the compounds showed significant growth suppression, with IC50 values as low as 4.27 µg/ml against the SK-MEL-2 cell line. nih.gov Similarly, novel aminothiazole-benzazole-based amide derivatives exhibited cytotoxic activity against MCF-7 (breast) and A549 cancer cell lines with IC50 values ranging from 17.2 to 80.6 μM. researchgate.net

Other research has highlighted specific derivatives with remarkable potency. One study on 2-amino-4-phenylthiazole (B127512) derivatives found a compound that showed outstanding growth inhibitory effects against A549, HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) cell lines, with a particularly low IC50 of 2.01 µM for HT29 cells. nih.gov In another investigation, thiazole derivatives incorporated with phthalimide (B116566) were synthesized, and one compound was found to be the most potent derivative against MCF-7 cells, with an IC50 value of 0.2±0.01 µM. nih.gov Furthermore, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives were evaluated, with the most active compound showing an IC50 of 1.3±0.14 µM against HeLa cells. ijcce.ac.ir

In Vitro Cytotoxicity of Thiazole Analogs Against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Activity Measure | Result | Reference |

|---|---|---|---|---|

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analog (Compound 2h) | SK-MEL-2 (Skin) | IC50 | 4.27 µg/mL | nih.gov |

| 2-Amino-4-phenylthiazole derivative (Compound 10) | HT29 (Colon) | IC50 | 2.01 µM | nih.gov |

| Thiazole-phthalimide derivative (Compound 5b) | MCF-7 (Breast) | IC50 | 0.2±0.01 µM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivative (Compound 8a) | HeLa (Cervical) | IC50 | 1.3±0.14 µM | ijcce.ac.ir |

| Thiazolo[4,5-e]indazol-2-amine derivative (Compound 7d) | Hep-G2 (Liver) | IC50 | 10.4±0.2 µM | cbijournal.com |

| 2-Naphthyl-thiazolo[5,4-b]phenothiazine | THP-1 (Leukemia) | Cytotoxicity | Close to cytarabine | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Tyrosine Kinase Inhibitors, B-RAF Enzyme Inhibitors)

A key mechanism behind the anticancer activity of many thiazole analogs is their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival, such as protein kinases.

The RAS/RAF/MEK/ERK kinase cascade is a pivotal pathway in cell signaling, and mutations in the B-RAF gene are common in many human cancers. nih.govresearchgate.net Thiazole derivatives have been designed as potent inhibitors of the mutated B-RAFV600E kinase. nih.govnih.gov One study reported novel thiazole derivatives possessing a phenyl sulfonyl moiety that showed significant inhibition of the B-RAFV600E enzyme at nanomolar levels. nih.gov Two compounds, in particular, revealed excellent inhibitory activity with IC50 values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, which were superior to the approved drug dabrafenib (B601069) (IC50 = 47.2 ± 2.5 nM). nih.gov

Other kinase targets include Aurora kinases, which are essential for mitosis. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. nih.govresearchgate.net The lead compound from this series had Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.govresearchgate.net Inhibition of these kinases leads to aberrant mitotic phenotypes and subsequent cell death. nih.gov The upregulation of various receptor tyrosine kinases (RTKs) following B-RAF inhibition has also been observed in colorectal cancer cell lines, suggesting complex feedback mechanisms. nih.gov

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, thiazole analogs can exert their antiproliferative effects by modulating various cellular pathways, often leading to apoptosis (programmed cell death) or cell cycle arrest.

Inhibition of the B-RAF kinase by thiazole derivatives has been shown to block the phosphorylation of its downstream effector ERK1/2 in melanoma cells, thereby disrupting the MAPK signaling pathway. nih.gov One potent compound resulted in an approximately 51% reduction in the level of phosphorylated ERK1/2. nih.gov

Inhibition of Aurora kinases by N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines leads to cell death following mitotic failure and increased polyploidy. nih.gov Other thiazole derivatives have been shown to act as tubulin polymerization inhibitors, which disrupts microtubule assembly and impairs cell division. nih.govresearchgate.net

Several studies have confirmed that the cytotoxic effects of thiazole analogs are linked to the induction of apoptosis. Phthalimide-thiazole hybrids were found to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is often characterized by the activation of caspases, such as caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govresearchgate.net

Antioxidant Activity Research and Mechanisms

The antioxidant potential of thiazole derivatives, including analogs related to this compound, has been a subject of significant scientific inquiry. Research indicates that the core thiazole structure is a promising scaffold for developing new antioxidant agents. researchgate.net The mechanism of action is primarily centered on the ability of these compounds to neutralize free radicals by donating electrons. mdpi.com The antioxidant capacity is often influenced by the specific substitution patterns on the aromatic rings of the molecule. mdpi.com

In vitro studies have employed various standard assays to quantify the antioxidant effects of these analogs. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. mdpi.comijrpc.com

For instance, a study on novel aminothiazole derivatives revealed that compounds with 4-fluorophenyl and phenyl substituents on the thiazole ring demonstrated high DPPH radical-scavenging ability. mdpi.com Specifically, the compound bearing a 4-fluorophenyl group showed 83.63% DPPH inhibition, which was significantly higher than the standard antioxidant Butylated hydroxytoluene (BHT) at 45.14%. mdpi.com Another study synthesized a series of 2-amino-5-methylthiazol derivatives containing an oxadiazole moiety; compounds with electron-donating substituents showed significant radical scavenging potential in DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov The presence of a methoxy group on the phenyl ring, for example, correlated with enhanced antioxidant activity. nih.gov

The synthesized derivative 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole has also shown significant potential in scavenging free radicals. mdpi.com Furthermore, metal complexes of certain thiazole scaffolds, such as Cu(II), Co(II), and Ni(II) complexes of a 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one derivative, exhibited good activity in DPPH and nitric oxide scavenging tests. mdpi.com

| Compound/Analog Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Aminothiazole with 4-fluorophenyl substituent | DPPH | Showed 83.63% inhibition, outperforming the standard BHT (45.14%). | mdpi.com |

| Aminothiazole with phenyl substituent | DPPH | Demonstrated 52.04% inhibition. | mdpi.com |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH, Hydroxyl, Nitric Oxide, Superoxide Radical Scavenging | Analogs with electron-donating groups (e.g., methoxy) showed significant radical scavenging potential. | nih.gov |

| 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Not specified | Demonstrated important antioxidant potential via free radical scavenging. | mdpi.com |

| Metal complexes of 4-(thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one | DPPH, Nitric Oxide Scavenging | Cu(II), Co(II), and Ni(II) complexes showed good scavenging activity. | mdpi.com |

Anti-Inflammatory Effects and Associated Molecular Targets

Analogs of this compound have been investigated for their anti-inflammatory properties, with research focusing on their ability to modulate key molecular targets in inflammatory pathways. Thiazole-containing compounds have been identified as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LO), which are crucial mediators of inflammation. nih.govcolab.ws

One study explored 4-(4-chlorophenyl)thiazol-2-amines as dual inhibitors of DNase I and 5-LO. nih.gov Several of these compounds proved to be potent 5-LO inhibitors with IC50 values in the nanomolar range, with the most potent analog exhibiting an IC50 of 50 nM in a cell-free assay. nih.gov Molecular docking simulations helped to clarify the binding mode of these inhibitors within the 5-LO enzyme's active site. nih.gov

Another series of novel benzothiazole (B30560) derivatives was evaluated for COX-1 and COX-2 inhibition. colab.ws Compounds featuring a methoxy group on the benzothiazole ring, combined with piperidine (B6355638) or morpholine (B109124) moieties, displayed the highest activity. colab.ws For example, compound 8b showed an IC50 value of 11.34 µM for COX-1 and a COX-2 selectivity index (SI) of 103.09. colab.ws Similarly, compound 9b had a COX-1 IC50 of 11.21 µM and a COX-2 SI of 101.90. colab.ws These compounds also demonstrated significant inhibition of albumin denaturation, a common in vitro test for anti-inflammatory activity. colab.ws

Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and tested for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov Most of the synthesized compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Compound 13b from this series was identified as the most potent, with IC50 values of 10.992 µM for NO, 2.294 µM for IL-6, and 12.901 µM for TNF-α inhibition. nih.gov

| Compound/Analog Class | Molecular Target/Assay | IC50 / Key Findings | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)thiazol-2-amine analog (20 ) | 5-Lipoxygenase (5-LO) | IC50 = 50 nM | nih.gov |

| N-(benzo[d]thiazol-2-yl) benzamide (B126) derivative (8b ) | COX-1 / COX-2 | COX-1 IC50 = 11.34 µM; COX-2 SI = 103.09 | colab.ws |

| N-(benzo[d]thiazol-2-yl) benzamide derivative (9b ) | COX-1 / COX-2 | COX-1 IC50 = 11.21 µM; COX-2 SI = 101.90 | colab.ws |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b ) | Nitric Oxide (NO) Inhibition | IC50 = 10.992 µM | nih.gov |

| Interleukin-6 (IL-6) Inhibition | IC50 = 2.294 µM | nih.gov | |

| Tumor Necrosis Factor-alpha (TNF-α) Inhibition | IC50 = 12.901 µM | nih.gov |

Other Investigated Biological Activities (e.g., DNA Binding, Antiviral Potential)

Beyond antioxidant and anti-inflammatory effects, analogs of this compound have been explored for other significant biological activities, notably DNA binding and antiviral potential.

DNA Binding: Certain amino-substituted azothiazole derivatives have been shown to interact with duplex DNA. researchgate.net Spectrometric titrations and dichroism studies revealed that a water-soluble, bis-(dimethylaminopropylamino)-substituted azo dye associates with duplex DNA through two distinct modes: formation of aggregates along the phosphate (B84403) backbone at high ligand-to-DNA ratios and intercalation between the base pairs at low ratios. researchgate.net This intercalation leads to a significant increase in the compound's fluorescence emission. researchgate.net In another study, a 4-phenylthiazole (B157171) derivative was synthesized as part of a series of potential telomeric DNA binders. preprints.org While other compounds in its series, featuring thiosemicarbazone motifs, showed the ability to bind and stabilize telomeric G-quadruplex DNA, the 4-phenylthiazole derivative itself was found to be inactive in cytotoxic assays against several tumor cell lines. preprints.org

Antiviral Potential: The thiazole nucleus is a key component in various compounds exhibiting antiviral properties. A study of novel aminothiazole derivatives demonstrated structure-dependent antiviral activity against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com A compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring showed antiviral activity comparable to or greater than the established antiviral drugs oseltamivir (B103847) and amantadine (B194251) at a concentration of 100 µM. mdpi.com

In other research, four isothiazole (B42339) derivatives were studied for their in vitro effects on poliovirus type 1. nih.gov These compounds demonstrated remarkable viral inhibition. The study suggested a multi-step mode of action, with the compounds interfering with the early events of viral replication. nih.gov When added during or shortly after poliovirus adsorption, the derivatives showed the greatest activity and were found to reduce poliovirus RNA synthesis. nih.gov

Advanced Research Applications and Future Trajectories for 4 Phenyl 5 Phenylazo Thiazole 2 Amine

Application in Materials Science and Organic Electronics

The distinct molecular structure of thiazole-azo dyes, featuring donor-acceptor (D-A) characteristics, makes them promising candidates for various applications in organic electronics. The thiazole (B1198619) moiety often acts as an electron donor or part of a π-conjugated bridge, while the azo group can influence the electronic and optical properties of the molecule.

Light-Emitting Diodes (LEDs) and Organic Light-Emitting Diodes (OLEDs)

While research specifically detailing 4-Phenyl-5-(phenylazo)thiazole-2-amine in OLEDs is nascent, the broader class of thiazole-containing compounds is extensively studied for its electroluminescent properties. Thiazole derivatives are recognized as promising materials for OLEDs due to their high thermal stability and fluorescence capabilities. researchgate.net Donor-acceptor chromophores that incorporate thiazole moieties have received substantial attention for their potential application in OLEDs. researchgate.net

The performance of such materials in OLEDs is dictated by their photophysical properties, including their ability to emit light efficiently upon electrical excitation. For instance, benzothiazole (B30560) derivatives have been successfully used as blue emitters in highly efficient OLEDs. researchgate.net Similarly, other heterocyclic systems like carbazole-imidazole derivatives have been developed as deep-blue emitters, achieving high external quantum efficiencies (EQE) and brightness. nih.gov The incorporation of the azo group, as in phenylazothiazole scaffolds, introduces photoswitchable properties, which could be harnessed for novel optoelectronic devices. nih.govresearchgate.net The key to developing efficient emitters lies in molecular design to control the emission color, enhance quantum efficiency, and ensure device stability.

Table 1: Performance of Selected Heterocyclic Emitters in OLEDs

| Emitter Type | Emission Color | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates |

|---|---|---|---|---|

| Carbazole-π-Imidazole | Deep-Blue | 4.43% | 11,364 | (0.159, 0.080) nih.gov |

| Pyrene-Benzimidazole | Pure Blue | 4.3% | 290 | (0.148, 0.130) nih.gov |

| Carbazole Derivative (CZ-2) | Greenish-Blue | 9.5% | 4,104 | Not Specified mdpi.com |

This table presents data for related heterocyclic compounds to illustrate the potential of such molecular structures in OLED applications.

Dye-Sensitized Solar Cells (DSSCs)

In the field of photovoltaics, thiazole derivatives are investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs). These organic dyes are crucial for absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO₂). The structure of this compound fits the typical Donor-π bridge-Acceptor (D-π-A) design of a DSSC sensitizer.

Role in Analytical Chemistry and Sensor Development

The nitrogen and sulfur atoms within the thiazole ring of this compound provide excellent coordination sites for metal ions. This property, combined with the chromophoric azo group, makes this class of compounds highly suitable for use as chemosensors and indicators.

Chemosensors for Metal Ions

Thiazole-based compounds have been extensively developed as chemosensors for the detection of various metal ions. The binding of a metal ion to the thiazole derivative can induce a significant change in its photophysical properties, such as a shift in absorption or emission wavelength, leading to a detectable signal. This response can be either colorimetric (visible color change) or fluorescent ("turn-on" or "turn-off").

For example, benzothiazole-based sensors have been designed for the selective detection of biologically important ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov Other designs, such as those based on thiazolothiazole, have shown good sensing capabilities for differentiating between Cu²⁺ and Zn²⁺. acs.org The selectivity of these sensors can be tuned by modifying the molecular structure to create a specific binding pocket for the target ion.

Table 2: Examples of Thiazole-Based Chemosensors for Metal Ion Detection

| Sensor Base | Target Ion(s) | Detection Method |

|---|---|---|

| Benzothiazole Derivative | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric & Ratiometric Fluorescence nih.gov |

| Thiazolothiazole Derivative | Cu²⁺, Zn²⁺ | Spectrophotometric & Spectrofluorimetric acs.org |

| Phenylthiadiazole Schiff Base | Al³⁺, Zn²⁺ | Fluorescent "Turn-On" nih.gov |

Metallochromic Indicators

A metallochromic indicator is a substance that changes color in the presence of specific metal ions. The colorimetric response of some thiazole-azo compounds upon metal binding makes them ideal for this purpose. The interaction with a metal ion alters the electronic distribution within the molecule's conjugated system, leading to a shift in the maximum absorption wavelength (λmax) and a visible color change. This "naked-eye" detection is highly advantageous for rapid and simple qualitative analysis without the need for sophisticated instrumentation. For example, a novel benzothiazole-based sensor was reported to show a distinct colorimetric response to Zn²⁺, Cu²⁺, and Ni²⁺ ions. nih.gov

Exploring Synergistic Interactions of Thiazole-Azo Compounds

This synergy is fundamental to the applications discussed:

In organic electronics , the combination allows for the fine-tuning of energy levels (HOMO/LUMO) to optimize charge injection and transport in devices like OLEDs and DSSCs.

In sensor applications , the thiazole group provides the binding site, while the azo group acts as the signaling unit, translating the binding event into a measurable optical response.

Future research is directed towards rationally designing new thiazole-azo derivatives with tailored properties. By strategically placing different substituents on the phenyl and thiazole rings, researchers can manipulate the compounds' absorption/emission wavelengths, metal ion selectivity, and efficiency in electronic devices, paving the way for next-generation materials in photonics, electronics, and analytical science.

Development of Novel Therapeutic Lead Compounds through Rational Design

The structural scaffold of this compound presents a versatile platform for the rational design of novel therapeutic lead compounds. Medicinal chemists have explored various modifications of this core structure to optimize its biological activity, selectivity, and pharmacokinetic properties. The general approach involves a systematic investigation of the structure-activity relationships (SAR) by modifying the phenyl rings, the thiazole core, and the exocyclic amino group. These modifications aim to enhance interactions with specific biological targets, thereby improving therapeutic efficacy.

A key strategy in the rational design of derivatives of the this compound scaffold involves the introduction of various substituents on the phenyl rings. For instance, in related 4-phenylthiazole (B157171) structures, the addition of electron-donating groups to the aromatic ring has been shown to be well-tolerated by enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation. This suggests that similar modifications to the 4-phenyl ring of the target compound could modulate its activity.

Furthermore, modifications at the 2-amino position of the thiazole ring have been a focal point of drug design. Acylation of the amino group to form amides or sulfonamides is a common strategy to introduce new functionalities and explore interactions with target proteins. For example, the synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives has been investigated to develop inhibitors for enzymes like human carbonic anhydrase I and II (hCA I and hCA II) and acetylcholinesterase (AChE).

In the context of anticancer drug development, derivatives of the closely related 4-phenylthiazol-2-amine have been synthesized and evaluated against various cancer cell lines. These studies provide insights into the structural requirements for cytotoxicity and can guide the design of novel this compound analogs with potential as anticancer agents. For example, in-silico studies on 4-phenylthiazol-2-amine derivatives have explored their potential to bind to the estrogen receptor-α (ER-α), a key target in breast cancer therapy. These computational models help in predicting the binding affinity of newly designed compounds and prioritizing them for synthesis and biological testing.

The azo linkage at the 5-position of the thiazole ring is another critical site for modification. The synthesis of various 2-amino-5-arylazothiazole derivatives has been reported, primarily exploring their antibacterial properties. By varying the substituents on the arylazo moiety, researchers can fine-tune the electronic and steric properties of the molecule, which can significantly impact its biological activity.

The table below summarizes the findings from studies on related thiazole derivatives, which can inform the rational design of novel therapeutic lead compounds based on the this compound scaffold.

| Scaffold/Derivative | Modification Strategy | Biological Target/Activity | Key Findings |

| 4-Phenylthiazole analogs | Introduction of electron-donating groups on the phenyl ring. | Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). | Electron-donating groups at ortho, meta, and para positions are well-tolerated. |

| N-substituted 4-phenyl-2-aminothiazoles | Acylation and sulfonylation of the 2-amino group. | Inhibition of human carbonic anhydrases (hCA I and II) and acetylcholinesterase (AChE). | N-protection allows for further functionalization and modulation of inhibitory activity. |

| 4-Phenylthiazol-2-amine derivatives | Various substitutions on the phenyl and amino groups. | Anticancer activity (e.g., against breast cancer cell lines). | In-silico models suggest potential binding to estrogen receptor-α. |

| 2-Amino-5-arylazothiazole derivatives | Modification of the arylazo moiety. | Antibacterial activity. | Substituents on the arylazo group influence the antimicrobial spectrum and potency. |

Q & A

Basic: What are the common synthetic routes for 4-Phenyl-5-(phenylazo)thiazole-2-amine, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a phenylazo group to a thiazole-2-amine core. A general approach includes:

- Step 1: Preparation of the thiazole-2-amine scaffold via cyclization of thiourea with α-haloketones under acidic/basic conditions (e.g., H₂SO₄ or NaHCO₃) .

- Step 2: Diazotization of aniline derivatives to form the phenylazo moiety, followed by coupling to the thiazole ring. Optimal conditions (e.g., temperature: 0–5°C, pH control) prevent premature decomposition of the diazonium salt .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity products. Yields range from 60–85% depending on substituent reactivity .

Basic: What spectroscopic techniques are used to characterize this compound, and what key data confirm its structure?

Answer:

- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C), and ~1350 cm⁻¹ (azo group, N=N) .

- ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), thiazole C-H (δ 6.8–7.0 ppm), and NH₂ (δ 5.5–6.0 ppm, broad) .

- Mass Spectrometry: Molecular ion peak [M⁺] matching the molecular weight (e.g., m/z 320 for C₁₅H₁₂N₄S) .

Advanced: How do solvent polarity and reaction media influence the electronic properties of this compound?

Answer:

Polar solvents (e.g., DMSO, ethanol) stabilize charge-separated intermediates, altering reaction kinetics and product distribution. Computational studies (DFT) show:

- HOMO-LUMO gaps decrease in polar solvents, enhancing reactivity .

- Solvent effects on UV-Vis spectra: Bathochromic shifts in polar aprotic solvents due to increased conjugation .

Advanced: How can researchers reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

Variations arise from:

- Assay Conditions: Differences in cell lines (e.g., MCF-7 vs. HeLa), incubation times, or concentrations .

- Structural Modifications: Substitutions on the phenyl or thiazole rings (e.g., electron-withdrawing groups enhance anticancer activity) .

- Data Normalization: Use standardized protocols (e.g., IC₅₀ values relative to positive controls like doxorubicin) .

Advanced: What computational strategies are effective for predicting binding modes with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., 5-lipoxygenase). Key residues (e.g., His⁴⁴³) form hydrogen bonds with the thiazole NH₂ group .

- MD Simulations: AMBER or GROMACS assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What methods are used to evaluate antimicrobial activity, and how do results compare to anticancer assays?

Answer:

- Antimicrobial: Disk diffusion/Kirby-Bauer method against S. aureus or E. coli; MIC values (e.g., 8–32 µg/mL) .

- Anticancer: MTT assay on cancer cell lines (e.g., IC₅₀: 10–50 µM). Thiazole derivatives show higher selectivity for cancer cells due to membrane permeability .

Advanced: How does the phenylazo group impact photostability and reactivity under UV light?

Answer:

The azo linkage (N=N) undergoes cis-trans isomerization under UV irradiation, reducing stability. Strategies to mitigate degradation:

- Substituent Effects: Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance photostability .

- Encapsulation: Use of cyclodextrin or liposomes to shield the azo group .

Basic: What are the challenges in scaling up synthesis while maintaining yield and purity?

Answer:

- Batch vs. Flow Chemistry: Flow systems improve heat/mass transfer for exothermic diazo coupling steps .

- Purification: Recrystallization (ethanol/water) or preparative HPLC replaces column chromatography for large-scale production .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Answer:

- Descriptors Used: LogP, molar refractivity, and HOMO energies correlate with 5-lipoxygenase inhibition (R² > 0.85) .

- Key Modifications: Introducing -CF₃ or -Cl at the 4-phenyl position increases hydrophobic interactions .

Basic: What safety protocols are recommended for handling azo compounds during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.